molecular formula C12H13ClN4O4S B2506382 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034356-99-3

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2506382
CAS No.: 2034356-99-3
M. Wt: 344.77
InChI Key: FZGORUYFGLXUEN-UHFFFAOYSA-N
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Description

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a triazine ring substituted with chloro and methoxy groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide under specific conditions. One common method involves the use of a base such as sodium carbonate in a solvent like methanol. The reaction is carried out at a controlled temperature, usually around 20°C, and the product is isolated by extraction and purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-alkylated products, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethoxy-1,3,5-triazine: A related compound used in peptide coupling reactions.

    4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in organic synthesis.

Uniqueness

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is unique due to its combined triazine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGORUYFGLXUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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